![molecular formula C11H17NO B1294594 Benzenamine, N-butyl-2-methoxy- CAS No. 65570-20-9](/img/structure/B1294594.png)
Benzenamine, N-butyl-2-methoxy-
Overview
Description
Analytical Characterization of Hallucinogenic Derivatives
The analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs was reported, focusing on substances identified in blotter papers from the drug market. These substances were analyzed using a variety of methods, including GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR, allowing for unequivocal identification of the active components. The study provided detailed analytical data, including mass spectra, fragmentation patterns, and structural elucidation through NMR spectroscopy .
Asymmetric Benzylic Lithiation Substitution Reactions
A mechanistic and structural investigation into the asymmetric benzylic lithiation substitution reactions of N-Boc-N-(p-methoxyphenyl)benzylamine was conducted. The study revealed high enantioenrichments in the products from lithiation substitutions, with configurationally stable organolithium intermediates being identified by NMR spectroscopy. The research provided insights into the stereochemistry of the reactions and the role of the electrophile in determining the outcome .
Chemosensor for Silver Ion
A study on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated its effectiveness as a highly selective chemosensor for Ag(+) ions. The sensor exhibited a strong fluorescent enhancement upon binding to Ag(+), attributed to an increase in intramolecular charge transfer. The mechanism was supported by TD-DFT calculations, highlighting the potential for practical applications in detecting silver ions .
Molecular Structure and Antioxidant Activity
The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provided a comprehensive understanding of the compound's geometry, vibrational frequencies, electronic properties, and antioxidant properties, with the latter determined using the DPPH free radical scavenging test .
Aggregation-Induced Enhanced Emission
N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. The study explored the compound's luminescent properties, morphology, and the role of intramolecular hydrogen bonding in its emission behavior. The findings suggested potential applications in fluorescence sensing of volatile organic solvents .
X-ray Structure and DFT Studies
The structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, IR-NMR spectroscopy, and DFT methods. The research provided detailed information on the compound's molecular geometry, vibrational frequencies, NMR chemical shifts, MEP distribution, and non-linear optical properties .
Characterization of Bioactive Phenethylamines and Tryptamines
The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines was performed, providing a comprehensive collection of chromatographic and spectral data. The study included the differentiation of positional isomers and the use of various mass spectral techniques, contributing valuable data for forensic toxicology .
Photoconductive Properties
The synthesis and photoconductive properties of N,N-bis(4-methylphenyl)-4-benzenamine were investigated. The compound was synthesized using Ullmann, Vilsmeier, and Wittig reactions, and its structure was confirmed by IR, 1H NMR, and MS. The study evaluated the compound's potential as a charge transfer material in photoreceptor cells, demonstrating excellent photoconductivity .
Molecular Structure and Conformation
The molecular structure and conformation of N-2-[3'-(methoxysalicylideneimino)benzyl]-3"-methoxysalicylideneimine were determined by X-ray crystallography and NMR spectroscopy. The study revealed the non-planar nature of the compound and the presence of intramolecular hydrogen bonds, with AM1 calculations providing insights into the minimum energy conformation .
Scientific Research Applications
Chemosensor for Silver Ion Detection
4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ion detection in a methanol-water mixture, demonstrating significant fluorescent enhancement upon Ag(+) binding due to increased intramolecular charge transfer (ICT). This finding is supported by TD-DFT calculations, indicating its potential application in the sensitive detection of silver ions in various scientific fields (Tharmaraj, Devi, & Pitchumani, 2012).
Corrosion Inhibition for Aluminum Alloy
Novel Schiff bases incorporating N-(4-((4-((phenylimino)methyl)phenoxy)methoxy)benzylidene)benzenamine structures have shown significant corrosion inhibition effects on aluminum alloy AA2219-T6 in acidic environments. These effects were analyzed through various techniques such as weight loss measurements and electrochemical impedance spectroscopy, revealing that the Schiff bases act as mixed inhibitors and adhere to the Langmuir adsorption isotherm. This research contributes to the development of more effective corrosion inhibitors for aluminum alloys in acidic conditions (Nazir, Akhter, Ali, & Shah, 2019).
Antimicrobial Activity
A series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine compounds were synthesized and exhibited notable antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This discovery underlines the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against microbial resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
properties
IUPAC Name |
N-butyl-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBGDUZWAJNQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215846 | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-butyl-2-methoxy- | |
CAS RN |
65570-20-9 | |
Record name | N-Butyl-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-butyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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